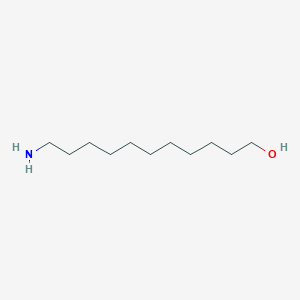

11-Aminoundecan-1-ol

Vue d'ensemble

Description

11-Aminoundecan-1-ol is a chemical compound that serves as a monomer in the synthesis of nylon-11, a polyamide known for its resistance to vibration, shock, and stability when in contact with fuels. It is also used in various industrial applications such as automobile parts, industrial fabrics, and brushes. The compound is synthesized from ricinoleic acid, which is isolated from castor bean oil .

Synthesis Analysis

The synthesis of this compound has been achieved through different methods. One approach involves the catalytic ammonolysis of 11-bromoundecanoic acid, with optimal conditions leading to a yield of up to 70% . Another method uses 11-bromoundecanoic acid and hydrobromic acid as raw materials, with a reported yield of 72% under optimal conditions . These methods highlight the efficiency and potential for high-yield production of this compound.

Molecular Structure Analysis

The molecular structure of this compound has been characterized in various studies. For instance, the compound forms a monoclinic space group C2/c with specific unit cell parameters when crystallized, as determined by single-crystal X-ray diffraction . Additionally, the compound has been incorporated into copolymers, resulting in a layered structure related to poly(L-alanine) .

Chemical Reactions Analysis

This compound is reactive and can form various copolymers. It has been used to synthesize a biodegradable copolymer with L-alanine, which exhibits a layered structure . Another study reported the synthesis of a polyesteramide copolymer based on ε-caprolactone and 11-aminoundecanoic acid, which showed an increase in melting temperature and thermal stability with the increase in aminoundecanoic acid content .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been extensively studied. The compound's thermal degradation has been analyzed, revealing that the ester bond decomposes at a lower temperature than the amide bond . In terms of biological activity, a derivative synthesized from curcumol showed significant blood pressure-lowering activity in anesthetized rats . Furthermore, the compound's carcinogenic potential was evaluated in a bioassay, which indicated that it was carcinogenic for male F344 rats but not for female rats or B6C3F1 mice .

Applications De Recherche Scientifique

Antimicrobial and Cytotoxic Applications

The compound 11-Aminoundecan-1-ol and its derivatives have been studied for their antimicrobial and cytotoxic properties. A study demonstrated that 1-aminoundecan-2-ol, a closely related compound, exhibited significant antimicrobial activity and promising cytotoxicity against various cell lines, including HeLa, MDA-MB-231, MCF-7, and A549, with low IC50 values. This suggests potential applications in developing antimicrobial and anticancer agents (Reddy et al., 2013).

Material Science and Polymer Chemistry

This compound is relevant in material science, particularly in polymer chemistry. It has been used in the synthesis of cyclic oligo(undecanamide)s (nylon 11s) and cyclic alternating oligo(undecanamide-undecanoate)s. These compounds, derived from this compound, are significant in creating various polymers, including nylons, which have broad applications in industrial fabrics, automobile parts, and other commercial products (Peng & Hodge, 1998).

Biochemical Pharmacology

In the field of biochemical pharmacology, this compound related compounds have been explored for their interactions with biological systems. For instance, a novel, charge-insufficient isosteric analogue of spermine, synthesized using a structure similar to this compound, was studied for its interaction with polyamine uptake in cells. This research provides insights into the role of such compounds in cellular processes and potential therapeutic applications (Turchanowa et al., 2002).

Analytical Chemistry

This compound and its derivatives are also significant in analytical chemistry. A study investigated the ion-pairing ability of 11-amino undecanoic acid, a related compound, in analyzing fluoroquinolone gyrase inhibitors. Such applications are essential in the development of analytical methods for pharmaceutical compounds (Budavari Barany et al., 1994).

Environmental Applications

Research on this compound extends to environmental applications. A study focused on its role as a potential inhibitor of general corrosion of carbon steel in HCl, revealing its efficiency in corrosion protection. This suggests the use of this compound derivatives in industrial applications where corrosion resistance is critical (Ghareba et al., 2015).

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known to be a bifunctional molecule that can bind to receptors and stabilize them . This binding could potentially alter the function of the target, leading to changes in cellular processes.

Result of Action

11-Aminoundecan-1-ol has been reported to have antimicrobial activity against human pathogens, such as HIV, by preventing the virus from attaching to cells . It also has activity against plant viruses . These effects are likely the result of the compound’s interaction with its targets.

Propriétés

IUPAC Name |

11-aminoundecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSCNTGILDKNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27780-89-8 | |

| Record name | 11-aminoundecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)

![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2503971.png)

![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)

![4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2503981.png)

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)